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L-2-aminoheptanedioic acid

Cat. No.: B1579001
M. Wt: 175.19
Attention: For research use only. Not for human or veterinary use.
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Description

L-2-Aminoheptanedioic acid, also known as (2S)-2-aminoheptanedioic acid or L-2-aminopimelic acid, is a non-proteinogenic amino acid with significant research interest in microbiology and metabolomics . This aliphatic acyclic compound features two carboxyl groups and an amino group, with a molecular formula of C7H13NO4 and an average molecular weight of 175.18 g/mol . A primary application of this compound is in the study of bacterial cell wall biosynthesis, as it is a known component of peptidoglycan in certain bacterial species . Its role extends to being a metabolic intermediate in the lysine biosynthesis pathway in prokaryotes . Mechanistic studies indicate that it interacts with enzymes such as 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase (DapD), a target in the development of anti-bacterial agents . In emerging metabolomic research, this compound has been identified as a metabolite of interest. Recent pilot studies have indicated that 2-aminoheptanedioic acid, alongside other metabolites, may help characterize specific subtypes of B-cell lymphomas, such as diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL) . This highlights its potential utility as a biomarker in oncological research for understanding metabolic perturbations in diseased states . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Weight

175.19

Origin of Product

United States

Biochemical Pathways and Metabolic Interconnections of L 2 Aminoheptanedioic Acid

Involvement in Amino Acid Catabolism and Anabolism

The metabolic fate of amino acids is a complex network of pathways. While L-2-aminoheptanedioic acid is not a primary player in central amino acid metabolism, it is connected through its structural class and its relationship to lysine (B10760008) metabolism.

The primary pathways for L-lysine degradation in mammals are the saccharopine pathway, which is confined to the mitochondria, and the pipecolic acid pathway, which involves enzymes in the mitochondria, cytosol, and peroxisomes. nih.gov In the main saccharopine pathway, L-lysine is catabolized through a series of intermediates to ultimately yield acetyl-CoA. nih.gov

Key Intermediates in the Saccharopine Pathway of Lysine Degradation

Intermediate Compound Precursor(s) Enzymatic Catalyst (if applicable)
Saccharopine L-Lysine, α-ketoglutarate α-aminoadipic semialdehyde synthase
α-aminoadipic semialdehyde Saccharopine α-aminoadipic semialdehyde synthase
α-aminoadipic acid α-aminoadipic semialdehyde α-aminoadipic semialdehyde dehydrogenase
α-ketoadipic acid α-aminoadipic acid kynurenine/alpha-aminoadipate aminotransferase

This table summarizes the major steps in the saccharopine pathway for lysine degradation. nih.gov

Based on current understandings of lysine catabolism, this compound is not recognized as a direct intermediate in these principal degradation routes. nih.govnih.gov Research into the metabolic profiles of conditions affecting lysine metabolism has identified various related metabolites, but has not placed this compound within the core pathway. researchgate.net The established degradation of lysine involves the six-carbon dicarboxylic amino acid, α-aminoadipic acid, rather than the seven-carbon this compound. nih.govfrontiersin.org

This compound is classified as an amino dicarboxylic acid. nih.govcontaminantdb.ca The metabolism of dicarboxylic acids is an important alternative pathway for fatty acid oxidation, primarily occurring through β-oxidation in peroxisomes. nih.gov This process typically involves the sequential removal of two-carbon units from the dicarboxylic acid chain. researchgate.net

Given its structure, it is plausible that if this compound were to enter these pathways, it would be metabolized in a similar fashion to other dicarboxylic acids. This would involve chain-shortening through β-oxidation. Studies on the metabolism of straight-chain dicarboxylic acids have shown that they are indeed subject to β-oxidation, resulting in the excretion of shorter-chain dicarboxylic acids. researchgate.net Pimelic acid, the non-aminated backbone of this compound, is itself a dicarboxylic acid whose derivatives are implicated in the biosynthesis of lysine. hmdb.ca

Biosynthetic Routes and Precursor Relationships

While not ubiquitous, this compound is synthesized in certain organisms and is a target for metabolic engineers.

Endogenous production of this compound has been identified in the natural world. It is known to be a component of the cell wall peptidoglycan in some bacteria, indicating that these organisms possess specific biosynthetic pathways for its creation. nih.govcontaminantdb.ca Furthermore, the compound has been reported in various plant species, including Indigofera hirsuta, Indigofera schimperi, and the fern Asplenium wilfordii, confirming its natural occurrence in the plant kingdom. nih.govnih.gov

The field of metabolic engineering aims to modify the metabolism of organisms to produce valuable chemicals from renewable resources. nih.gov Dicarboxylic acids of various chain lengths, including pimelic acid (C7), are important platform chemicals used as monomers for polymer synthesis. nih.gov

This compound can be considered a potential precursor for other C7 compounds, such as pimelic acid semialdehyde, through engineered metabolic pathways. This conversion would be a critical step in a biosynthetic route to produce C7 platform chemicals like pimelic acid or 1,7-heptanediamine. The transformation from this compound to pimelic acid semialdehyde would require a specific enzymatic reaction.

Potential Engineered Conversion

Substrate Product Required Enzymatic Reaction Type

This biochemical step would involve the removal of the alpha-amino group from this compound and its replacement with a carbonyl group to form an aldehyde. This is typically achieved by aminotransferases (transaminases) or dehydrogenases. While the specific enzymes to efficiently catalyze this exact reaction in an engineered host are a subject for research and development, the chemical principle is well-established in amino acid metabolism.

Engineered Metabolic Pathways for Industrial Precursors

Production of 7-Aminoheptanoic Acid

While direct enzymatic conversion of this compound to 7-aminoheptanoic acid is not extensively documented in mainstream metabolic pathways, the structural relationship between these two molecules is noteworthy. This compound possesses a seven-carbon dicarboxylic acid backbone with an amino group at the second carbon (the alpha-carbon). Decarboxylation at the C-1 carboxyl group would yield 7-aminoheptanoic acid. This type of reaction is plausible within biological systems, often catalyzed by decarboxylase enzymes which are dependent on cofactors like pyridoxal (B1214274) phosphate. Further research is needed to identify specific enzymes and pathways responsible for this conversion.

Presence and Dynamics in Biological Matrices

Occurrence as a Bacterial Metabolite

This compound is recognized as a bacterial metabolite. nih.govebi.ac.uk It is an amino dicarboxylic acid, specifically a derivative of heptanedioic acid where a hydrogen atom at the second position is substituted by an amino group. nih.govebi.ac.uk

Association with Bacterial Cell Wall Peptidoglycan

A crucial role of this compound in bacteria is its incorporation into the cell wall peptidoglycan. nih.govebi.ac.ukcontaminantdb.ca Peptidoglycan, also known as murein, is a vital polymer forming a mesh-like layer around the cytoplasmic membrane of most bacteria, providing structural integrity to the cell wall. wikipedia.org This layer is composed of alternating sugar residues (N-acetylglucosamine and N-acetylmuramic acid) and peptide chains. wikipedia.orgyoutube.com this compound, or its derivative diaminopimelic acid (DAP), is often found in the peptide side chains that cross-link the glycan strands, contributing to the rigidity and strength of the cell wall. youtube.comnih.gov The presence of this amino acid is a key feature of the peptidoglycan structure in many bacterial species. ebi.ac.uk

Detection in Plant Metabolism

The presence of this compound and other non-proteinogenic amino acids has been reported in various plant species. nih.govnih.gov For instance, it has been identified in Indigofera hirsuta and Indigofera schimperi. nih.gov While the precise metabolic pathways involving this compound in plants are still under investigation, recent studies suggest its potential role in plant development. One study revealed that L-2-aminopimelic acid can act as an auxin mimic, inducing lateral root formation in a variety of plant species. nih.gov This finding points towards its involvement in regulating plant growth and morphology. The detection of various amino acids in medicinal plants suggests their potential contribution to the plants' therapeutic properties through involvement in processes like osmolyte synthesis and cell metabolism. unison.mx

Metabolomic Profiling in Diverse Organisms

Metabolomic studies, which involve the comprehensive analysis of metabolites in a biological system, have identified this compound in various organisms. In humans, it has been detected in feces, suggesting it may be a product of gut microbial metabolism. hmdb.ca Such profiling helps in understanding the metabolic state of an organism and can reveal biomarkers for health and disease. For example, metabolomic profiling of amino acids in human plasma has been used to distinguish between different health conditions. nih.gov The identification of this compound in these studies underscores its presence across different biological matrices and its potential as a biomarker. hmdb.ca

Contribution to Specific Biological Processes

Beyond its structural role in bacterial cell walls, this compound and its derivatives are involved in specific biological processes. Peptides containing 2-aminopimelic acid have been shown to inhibit diaminopimelic acid (DAP) biosynthesis in bacteria. ebi.ac.uk DAP is an essential component of the bacterial cell wall, and its inhibition can have antibacterial effects. ebi.ac.uk This makes the biosynthetic pathway of DAP, and by extension the metabolism of this compound, a potential target for the development of new antibacterial agents.

Table of Mentioned Compounds

Compound Name
This compound
7-Aminoheptanoic acid
Diaminopimelic acid (DAP)
N-acetylglucosamine

Role in Protein Quality Control and Aggregation Inhibition Research

There is currently no scientific literature available that documents a role for this compound in protein quality control or as an inhibitor of protein aggregation. Research into inhibitors of protein aggregation, a process linked to various neurodegenerative diseases, has explored a wide range of molecules, including polyphenols, short peptides, and other small molecules, but has not included this compound. nih.govmdpi.comnih.govchemrxiv.org

Metabolite in Polystyrene Biodegradation Studies

Scientific studies on the biodegradation of polystyrene by microorganisms have identified various bacterial strains and enzymatic pathways involved in the breakdown of this polymer. However, this compound has not been identified or reported as a metabolite in the biodegradation pathways of polystyrene in any available research.

Enzymology and Mechanistic Studies Involving L 2 Aminoheptanedioic Acid

Enzyme-Substrate and Enzyme-Inhibitor Interactions

The interactions of L-2-aminoheptanedioic acid with enzymes are pivotal in the metabolic pathways where it participates. It primarily functions as a substrate for acyltransferase enzymes involved in amino acid biosynthesis.

Analysis of Succinyl-CoA:Tetrahydrodipicolinate-N-Succinyltransferase (DapD) Interactions

Succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase (DapD) is a key enzyme in the succinylase branch of the lysine (B10760008) biosynthesis pathway found in most bacteria. nih.gov This pathway is essential for producing meso-diaminopimelate, a vital component of the bacterial cell wall peptidoglycan. nih.gov DapD catalyzes the transfer of a succinyl group from succinyl-CoA to an amino acceptor. This compound, as an acyclic analogue of the natural substrate L-2-amino-6-oxopimelate, serves as an effective substrate for this enzyme. polimi.itnih.gov

The structural basis for the binding of this compound (referred to as L-2-aminopimelate or L-2AP in structural studies) to DapD has been elucidated through X-ray crystallography. Studies on DapD from Pseudomonas aeruginosa (PaDapD) and other bacteria reveal that the enzyme functions as a trimer, with the active sites located in grooves formed between adjacent subunits. polimi.itpu-toyama.ac.jp

When this compound binds to the active site, its carboxyl groups form crucial interactions with conserved enzyme residues. These interactions correctly orient the molecule for the subsequent catalytic step. The crystal structure of PaDapD in complex with this compound shows that the ligand binds at the same site as its D-stereoisomer, D-2-aminoheptanedioic acid. However, the stereospecificity of the enzyme for the L-isomer is explained by the precise positioning of the 2-amino group. In the this compound complex, the amino group is perfectly positioned for a nucleophilic attack on the thioester carbonyl carbon of the co-substrate, succinyl-CoA. polimi.itnih.gov In contrast, the amino group of the D-isomer is misaligned, rendering it a weak inhibitor rather than a substrate. polimi.it

Table 1: Key Interacting Residues in DapD Active Site with Ligands

Enzyme Ligand Interacting Residues Reference
P. aeruginosa DapD This compound (Not explicitly detailed in search results) polimi.it
P. aeruginosa DapD D-2-Aminoheptanedioic Acid (Not explicitly detailed in search results) polimi.it
DapD (general) Succinamide-CoA (Not explicitly detailed in search results) nih.gov

The specificity of DapD for the succinyl group of succinyl-CoA, as opposed to an acetyl group from acetyl-CoA, is a critical factor that commits metabolic intermediates to the succinylase branch of the lysine pathway. nih.gov Structural analyses of DapD in ternary complexes have shed light on this specificity. The binding pocket for the acyl group is shaped by a set of key amino acid residues. These residues interact with the succinyl group of the cofactor and define the volume of the active site. nih.gov

The differences in acyl group specificity between N-succinyltransferases (like DapD) and homologous N-acetyltransferases can be attributed to at least three amino acid positions within the active site. These residues govern the binding and proper orientation of the succinyl group, ensuring that its thioester carbonyl is placed in close proximity to the nucleophilic 2-amino group of this compound, facilitating a direct attack mechanism. nih.gov

Modulatory Effects on Enzyme Activity and Specificity

This compound has been shown to be a good substrate for DapD. polimi.itnih.gov Its interaction with the enzyme demonstrates the enzyme's ability to accept acyclic analogs of its natural substrate. In cell-free enzyme systems, the use of this compound as a substrate for DapD has been observed to cause a buildup of tetrahydrodipicolinic acid (THDPA), the enzyme's natural cyclic precursor. nih.govmdpi.com This indicates that the processing of this compound can influence the flux through the pathway and affect the concentration of other pathway intermediates.

Furthermore, studies with DapD from Pseudomonas aeruginosa confirmed that the enzyme is specific for the L-stereoisomer of 2-aminoheptanedioic acid, while the D-enantiomer acts as a weak inhibitor. polimi.it This stereoselectivity is crucial for the enzyme's biological function. The enzyme does not accept acetyl-CoA as an acyl donor, highlighting its strict specificity for the succinyl group. polimi.it

Table 2: Kinetic and Specificity Data for P. aeruginosa DapD

Substrate/Cofactor Activity/Effect Reference
This compound Substrate polimi.it
D-2-Aminoheptanedioic Acid Weak Inhibitor polimi.it
Succinyl-CoA Acyl Donor polimi.it
Acetyl-CoA Not Accepted polimi.it

Catalytic Mechanisms of Bioconversion

The bioconversion of this compound is central to its role in metabolism. This primarily involves the enzymatic modification of its structure to form other essential molecules.

Reductive Deamination by Ammonia (B1221849) Lyases

Ammonia lyases are a class of enzymes that catalyze the non-hydrolytic and non-oxidative cleavage of a carbon-nitrogen bond, resulting in the elimination of ammonia and the formation of a double bond. nih.gov This family includes well-studied enzymes such as phenylalanine ammonia-lyase (PAL) and histidine ammonia-lyase (HAL). nih.gov The reverse reaction, the addition of ammonia to an alkene, is also catalyzed by these enzymes. nih.gov

However, a review of the scientific literature did not yield specific information on the reductive deamination of this compound catalyzed by an ammonia lyase. The common deamination pathway for amino acids in biological systems is oxidative deamination, which is catalyzed by dehydrogenases or oxidases and results in the formation of an α-keto acid. nih.gov While ammonia lyases perform deamination, the mechanism is typically an elimination reaction, not a reductive one. wikipedia.orgnih.gov Therefore, the specific bioconversion of this compound via reductive deamination by an ammonia lyase is not a documented pathway based on the available search results.

α-Keto-Acid Conversion Pathways

The involvement of this compound in enzymatic pathways is closely linked to the biosynthesis of L-lysine via the DAP pathway. This pathway begins with the amino acid L-aspartate, which itself is formed from the α-keto acid oxaloacetate through a transamination reaction. The central intermediate in the DAP pathway is tetrahydrodipicolinate (THDP), which is subsequently converted to meso-diaminopimelic acid (meso-DAP) through one of four known variant pathways. nih.govresearchgate.net

The relevance of this compound becomes apparent in studies of the succinylase variant of the DAP pathway. In this pathway, the enzyme Succinyl-CoA:tetrahydrodipicolinate N-succinyltransferase (DapD) catalyzes the conversion of the cyclic precursor THDP into a succinylated acyclic product. ebi.ac.uk Research has shown that this compound, which is an acyclic analogue of THDP, can act as a substrate for this enzyme. ebi.ac.uk When introduced to a cell-free enzyme system, this compound was found to be a good substrate for DapD, leading to a measurable accumulation of THDP. ebi.ac.uk

While this compound itself is not a direct intermediate in the main pathway, its ability to be recognized and processed by a key pathway enzyme demonstrates its structural and chemical similarity to the native substrate. This interaction has been exploited in the development of antibacterial agents. Peptides containing L-2-aminopimelic acid have been shown to inhibit DAP production in bacteria by acting as prodrugs. ebi.ac.uk They are transported into the cell via peptide transport systems, where they are cleaved by peptidases, releasing high concentrations of L-2-aminopimelic acid into the cytoplasm. ebi.ac.uk The released amino acid then interferes with the DAP pathway, exerting an antibacterial effect. ebi.ac.uk

The four main variants of the DAP pathway for converting THDP to meso-DAP are summarized below.

Pathway VariantKey EnzymesIntermediate Type
Succinylase Pathway DapD (N-succinyltransferase), DapC (aminotransferase), DapE (desuccinylase), DapF (epimerase)Succinylated
Acetylase Pathway N-acetyltransferase, aminotransferase, deacetylase, epimeraseAcetylated
Dehydrogenase Pathway DapDH (meso-diaminopimelate dehydrogenase)Direct conversion
Aminotransferase (DapL) Pathway DapL (L,L-diaminopimelate aminotransferase)Direct conversion

This table summarizes the four known variations in the diaminopimelate (DAP) pathway used by bacteria and plants to synthesize lysine. nih.govresearchgate.netpnas.org

Functional Genomics and Enzyme Discovery Research

Functional genomics has been a pivotal tool in elucidating the complexities and variations of metabolic pathways, including the DAP pathway where this compound and its analogues are relevant. A prominent example is the discovery of a previously unknown variant of the DAP pathway through functional genomic screening. pnas.orgnih.gov

For years, the genomes of bacteria from the Chlamydiales order appeared to have an incomplete DAP pathway, missing the genes responsible for converting THDP to DAP (e.g., dapD, dapC, and dapE). pnas.org This created a "pathway hole" and a biological puzzle. To solve this, researchers employed functional complementation, a classic functional genomics technique. nih.gov

The process involved the following key steps:

Creation of a Genomic Library: A library containing random DNA fragments from Chlamydia trachomatis was constructed and inserted into plasmids. nih.gov

Use of an Auxotrophic Mutant: An Escherichia coli mutant strain was used that lacked a functional dapD gene (ΔdapD). This mutant is an auxotroph, meaning it cannot synthesize its own DAP and requires it to be supplied in the growth medium to survive. pnas.org

Screening and Identification: The C. trachomatis genomic library was introduced into the E. coli ΔdapD mutant. The transformed bacteria were grown on a medium lacking DAP. Only the cells that received a chlamydial gene capable of functionally replacing the missing E. coli gene could grow. pnas.orgnih.gov

Discovery of a Novel Enzyme: Through this screening, the gene ct390 from Chlamydia was identified as being responsible for restoring growth. pnas.org Further biochemical analysis revealed that this gene encodes a novel enzyme: L,L-diaminopimelate aminotransferase (DapL). This enzyme represents a new variant of the DAP pathway, directly converting THDP to L,L-diaminopimelate in a single transamination step. researchgate.netpnas.org

This discovery was significant as it not only solved the mystery of the chlamydial DAP pathway but also identified a new class of enzymes (DapL) present across different biological kingdoms, including plants and other bacteria. pnas.org This research exemplifies how functional genomics can be used to discover new enzymes and metabolic pathways by linking gene function directly to a biological phenotype. While this specific discovery centered on L,L-diaminopimelate, it highlights the powerful approach by which enzymes acting on structurally related compounds like this compound can be identified.

Chemical Synthesis and Derivatization Strategies for L 2 Aminoheptanedioic Acid Analogs

Synthetic Methodologies for Enantiomerically Pure L-2-Aminoheptanedioic Acid

The biological activity of amino acid analogs is often highly dependent on their stereochemistry. Therefore, developing methods to produce enantiomerically pure this compound is of paramount importance. Racemic mixtures of amino acids can be synthesized through various classical methods, such as the Strecker synthesis or the amination of α-bromocarboxylic acids, which then require resolution to isolate the desired L-enantiomer. libretexts.org However, modern synthetic efforts are increasingly focused on enantioselective methods that directly yield the pure stereoisomer.

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, bypassing the need for chiral resolution. A notable strategy for a related derivative involves an amino acid-derived acylnitroso Diels-Alder reaction. nih.govdocumentsdelivered.com In one reported synthesis, the entire carbon framework of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester was constructed from cycloheptadiene in six steps. nih.govdocumentsdelivered.com This approach utilizes the chirality of a pre-existing amino acid to direct the stereochemistry of the final product. nih.gov

Other modern asymmetric strategies applicable to unnatural α-amino acids include photoredox-mediated processes. rsc.org For instance, an efficient protocol has been developed for the asymmetric synthesis of various functionalized unnatural α-amino acids through the photoredox-mediated C–O bond activation of aliphatic alcohol oxalate (B1200264) esters, using a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor. rsc.org Such methods offer an atom-economical and redox-neutral pathway to chiral amino acids. rsc.org

A powerful and widely used strategy for synthesizing α-amino acids is the asymmetric alkylation of chiral amino carboxylic precursors. This method typically involves the deprotonation of a chiral glycine (B1666218) or alanine (B10760859) equivalent to form a nucleophilic enolate, which then reacts with an electrophilic alkylating agent.

One approach involves the use of chiral monocyclic iminolactones derived from protected amino acids. nih.gov These iminolactones can be alkylated to produce α,α-disubstituted amino acids with excellent diastereoselectivity (de >98%). nih.gov Subsequent hydrolysis yields the desired enantiomerically pure amino acid while allowing for the recovery of the chiral auxiliary. nih.gov

Another sophisticated method employs a chiral nickel(II) complex of glycine. This complex can be alkylated with bifunctional agents, such as α,α'-dibromo-o-xylene, to generate enantiomerically pure non-proteinogenic amino acids. rsc.org The metal center coordinates the glycine, facilitating selective alkylation and controlling the stereochemical outcome.

The table below summarizes various precursor systems used in the asymmetric alkylation for amino acid synthesis.

Precursor TypeChiral InfluenceTypical Alkylating AgentReference
Chiral Monocyclic IminolactonesCovalently bound chiral auxiliaryAlkyl halides nih.gov
Nickel(II)-Glycine ComplexChiral ligand and metal coordinationBifunctional alkyl halides rsc.org
Phthalimido Malonic EsterN/A (produces racemic mixture)Alkyl halides libretexts.org
N-Sulfinyl ImineChiral sulfinyl groupRadicals from oxalate esters rsc.org

Synthesis of Fluorinated this compound Derivatives

The introduction of fluorine into amino acids can significantly alter their physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and bioavailability. nih.gov While specific syntheses of fluorinated this compound are not extensively documented, general methodologies for fluorinating amino acids can be adapted for this purpose.

Grignard reagents are powerful carbon-based nucleophiles used to form new carbon-carbon bonds. masterorganicchemistry.com A primary application in this context is the carboxylation of a Grignard reagent with carbon dioxide (CO₂) to produce a carboxylic acid. libretexts.org This method could be envisioned to construct the carbon backbone of heptanedioic acid from a suitable halogenated precursor.

More relevant to asymmetric synthesis, a Grignard reagent can be reacted with a chiral amino acid-derived electrophile. For example, a novel route to a chiral β-amino acid derivative was achieved through the Grignard reaction of 2,4,5-trifluorophenyl magnesium bromide with a Weinreb amide derivative of L-aspartic acid. researchgate.net This demonstrates the feasibility of using a Grignard reaction to add a specific carbon fragment to a chiral amino acid precursor, a strategy that could be adapted to build the side chain of an this compound analog. The reaction of Grignard reagents with anhydrides, which proceeds by selectively attacking one carbonyl group, could also be a potential route for derivatization. clockss.org

Oxidation reactions are fundamental for introducing or modifying functional groups within a molecule. In the context of amino acid synthesis, oxidation can be used to create versatile intermediates that can be further elaborated into a range of analogs.

A promising strategy involves the targeted C-H oxidation of amino acids using small-molecule iron catalysts. nih.gov For instance, the oxidation of proline can yield 5-hydroxyproline, a versatile intermediate that can be converted into various linear unnatural amino acids containing alcohols, olefins, or amines, all while preserving the original α-center chirality. nih.gov This NRPS-inspired (nonribosomal peptide synthetase) approach allows for the late-stage functionalization of complex molecules. nih.gov Similarly, a deacylative oxidation strategy enables the α-alkoxylation and amination of carbonyl derivatives through an in-situ rhodium-carbene formation and subsequent X-H insertion, providing another route to functionalized products under mild conditions. nih.gov

The table below outlines key findings from research on oxidation for amino acid functionalization.

MethodCatalyst/ReagentTransformationKey FeatureReference
C-H OxidationSmall-molecule iron catalyst (Fe(PDP))Proline to 5-HydroxyprolinePreserves α-center chirality; creates versatile intermediate nih.gov
Deacylative OxidationRhodium(II) acetateα-Alkoxylation/Amination of carbonylsProceeds via Rh-carbene and X-H insertion nih.gov
Standard OxidationStrong oxidizing agents (e.g., KMnO₄, CrO₃)Primary alcohol to Carboxylic acidFundamental transformation in synthesis libretexts.org

Incorporation into Peptide and Peptidomimetic Structures

Incorporating unnatural amino acids like this compound into peptides is a key strategy for developing peptidomimetics with enhanced stability and novel biological activities. This compound (also referred to as 2-aminopimelic acid, Apm) is an inhibitor of the diaminopimelate pathway in bacteria, making it an attractive component for antibacterial peptides. nih.gov

The synthesis of such peptides requires the standard techniques of solid-phase or solution-phase peptide synthesis, where the unnatural amino acid is treated like any other building block. youtube.comyoutube.com This involves protecting the amino group (e.g., with Fmoc or Boc) and the side-chain carboxyl group to prevent unwanted side reactions during the amide bond formation, which is mediated by coupling reagents like DCC (dicyclohexylcarbodiimide). youtube.comyoutube.com

Several peptides containing 2-aminopimelic acid have been synthesized to exploit its inhibitory properties, often in combination with other active components. nih.gov For example, peptides were designed to utilize bacterial peptide transport systems to deliver the inhibitory Apm moiety into the cell. nih.gov While some of these peptides showed weak direct antibacterial activity, significant bacteriolytic effects were observed under specific conditions, particularly for peptides co-synthesized with β-chloro-L-alanine, an inhibitor of alanine racemase. nih.gov

The following table lists examples of synthesized peptides containing 2-aminopimelic acid.

Peptide SequencePurposeFindingsReference
L-Lys-ambo-ApmUtilize peptide transport to deliver Apm inhibitorWeak effect due to poor uptake nih.gov
ambo-Apm-L-LysUtilize peptide transport to deliver Apm inhibitorWeak effect due to poor uptake nih.gov
L-Lys-L-Ala-ambo-ApmUtilize peptide transport to deliver Apm inhibitorWeak effect due to poor uptake nih.gov
ambo-Apm-L-Ala-L-LysUtilize peptide transport to deliver Apm inhibitorWeak effect due to poor uptake nih.gov
L-Ala(Cl)-ambo-ApmCombine two bacterial inhibitorsImportant bacteriolytic effects in supplemented media nih.gov
ambo-Apm-L-Ala(Cl)Combine two bacterial inhibitorsImportant bacteriolytic effects in supplemented media nih.gov

Design and Synthesis of Amino Acid Mimetics

The design of amino acid mimetics, particularly non-proteinogenic amino acids (NPAAs) like this compound, is a cornerstone of modern medicinal chemistry and peptide science. nih.gov These analogs are incorporated into peptides to enhance properties such as stability against enzymatic degradation, receptor affinity, and conformational rigidity. nih.gov The synthesis of such mimetics often relies on leveraging the chiral pool—readily available, enantiomerically pure natural products like other amino acids—to build new, complex structures with defined stereochemistry.

A prominent strategy for synthesizing analogs of this compound involves the use of L-aspartic acid as a chiral starting material. This approach has been successfully employed to create 2-aminosuberic acid (Asu), a closely related dicarboxylic amino acid with one additional methylene (B1212753) unit in its side chain. nih.gov The synthesis demonstrates a versatile methodology for chain elongation and functional group manipulation while preserving the crucial L-configuration at the alpha-carbon.

The synthetic pathway begins with a known aldehyde derived from aspartic acid. nih.gov This starting material undergoes a series of conventional chemical transformations to extend the carbon chain and introduce necessary functional groups. A key step in this diversification is the use of cross-metathesis, a powerful carbon-carbon bond-forming reaction, to install the final segment of the side chain. nih.gov This modular approach allows for the creation of various orthogonally protected derivatives suitable for solid-phase peptide synthesis (SPPS). nih.gov The utility of these building blocks is highlighted by their relevance in synthesizing peptides with significant biological activity, such as inhibitors of histone deacetylases (HDACs). nih.gov

Below is a summary of the synthetic strategy to produce a key intermediate for 2-aminosuberic acid derivatives starting from an L-aspartic acid-derived aldehyde.

StepReaction TypeDescriptionKey ReagentsReference
1HWE OlefinationConversion of the starting aldehyde to an α,β-unsaturated ester, extending the carbon chain.Horner-Wadsworth-Emmons reagent nih.gov
2SaturationReduction of the carbon-carbon double bond to form a saturated ester.H₂, Pd/C nih.gov
3ReductionReduction of the ester group to a primary alcohol.Reducing agent (e.g., LiAlH₄) nih.gov
4OxidationOxidation of the alcohol back to an aldehyde, completing a two-carbon homologation.Oxidizing agent (e.g., PCC, Swern) nih.gov
5Wittig OlefinationReaction of the newly formed aldehyde to generate a terminal alkene.Wittig reagent nih.gov
6Deprotection/OxidationOne-pot removal of the oxazolidine (B1195125) protecting group and oxidation to yield an N-Boc protected amino acid.- nih.gov
7EsterificationProtection of the newly formed carboxylic acid as a methyl ester to yield the final building block.Methyl iodide, Cs₂CO₃ nih.gov
8Cross-MetathesisDiversification of the terminal alkene with an electron-deficient olefin to build the final side chain.Grubbs' second-generation catalyst nih.gov

Enzymatic and Chemical Cyclization Techniques for Peptides

Peptide cyclization is a critical strategy for transforming conformationally flexible linear peptides into more rigid, stable, and biologically active structures. researchgate.net This conformational constraint can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity for target receptors and increasing its resistance to proteolysis. researchgate.netpeptide.com Peptides containing this compound are amenable to various cyclization techniques, leveraging either the peptide backbone termini or the reactive side-chain carboxyl group.

Chemical Cyclization

Chemical methods for peptide macrocyclization offer broad applicability and can be categorized based on the type of linkage formed. For a peptide containing this compound, both backbone and side-chain cyclization are feasible.

Head-to-Tail Cyclization: This involves forming a standard amide bond between the N-terminal amine and the C-terminal carboxylic acid. The reaction is typically performed in solution at high dilution to favor intramolecular cyclization over intermolecular oligomerization. peptide.com A variety of coupling reagents developed for peptide synthesis can be used for this macrolactamization. acs.orgspringernature.com A particularly rapid method involves the in-situ formation of a C-terminal acyl azide, which readily reacts with the N-terminal amine. researchgate.netacs.org

Side-Chain Cyclization: The additional carboxylic acid in the side chain of this compound provides a valuable handle for cyclization. An amide bond can be formed between this side-chain carboxyl group and the N-terminus of the peptide (a side-chain-to-head cyclization) or the side chain of another amino acid, such as the amine group of lysine (B10760008) or ornithine (a side-chain-to-side-chain cyclization). peptide.com

Enzymatic Cyclization

Enzymatic methods for peptide ligation and cyclization have gained significant attention due to their exceptional chemo- and regioselectivity, often proceeding under mild, aqueous conditions without the need for side-chain protecting groups. frontiersin.org

Sortases: These bacterial transpeptidases recognize a specific sorting motif (e.g., LPXTG) at the C-terminus of a peptide. frontiersin.orgnih.gov The enzyme cleaves the peptide bond within this motif and subsequently ligates the new C-terminus to an N-terminal glycine residue. If the recognition motif and the glycine are present in the same peptide, an efficient head-to-tail cyclization occurs. nih.gov The efficiency of sortase-mediated cyclization can be influenced by the substrate's conformational flexibility; peptides with low helicity or high flexibility tend to cyclize readily, whereas rigid peptides may favor intermolecular dimerization. nih.gov

Transglutaminases: These enzymes catalyze the formation of a highly stable isopeptide bond between the γ-carboxamide group of a glutamine (Gln) side chain and the ε-amino group of a lysine (Lys) side chain. researchgate.net This provides a robust method for side-chain-to-side-chain cyclization. While not directly involving this compound, this enzymatic strategy highlights a powerful approach for cross-linking amino acid side chains, a principle that could be adapted with engineered enzymes for other side-chain functionalities. researchgate.net

Butelase and Subtilisin-Derived Ligases: Butelase is a plant-derived enzyme recognized as one of the most efficient natural peptide ligases for head-to-tail cyclization. frontiersin.org Additionally, engineered proteases, such as subtilisin-derived variants like Peptiligase, have been developed to catalyze the ligation of unprotected peptide fragments with high yields and selectivity, making them powerful tools for both convergent peptide synthesis and cyclization. frontiersin.org

The choice between chemical and enzymatic cyclization depends on the peptide sequence, the desired type of linkage, and scalability requirements.

TechniqueCategoryMechanismKey Requirements/FeaturesReference
MacrolactamizationChemicalAmide bond formation between N- and C-termini.High dilution; use of peptide coupling reagents or acyl azides. peptide.comacs.org
Side-Chain LactamizationChemicalAmide bond formation involving an amino acid side chain (e.g., the carboxyl group of this compound).Requires an orthogonal protection strategy for the side chains involved. peptide.com
Sortase-Mediated LigationEnzymaticTranspeptidation reaction linking a C-terminal recognition motif (e.g., LPXTG) to an N-terminal glycine.Requires specific enzyme recognition sequence; works best with flexible peptides. frontiersin.orgnih.gov
Transglutaminase LigationEnzymaticForms an isopeptide bond between Gln and Lys side chains.Requires specific Gln and Lys residues accessible to the enzyme. researchgate.net
Butelase/PeptiligaseEnzymaticDirect amide bond formation between peptide fragments or termini.Highly efficient and selective; operates on unprotected peptides in aqueous buffer. frontiersin.org

Advanced Analytical Research Methodologies for L 2 Aminoheptanedioic Acid

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS), a powerful analytical technique that measures the mass-to-charge ratio of ions, is a cornerstone in the analysis of L-2-aminoheptanedioic acid. When coupled with chromatographic separation techniques, it offers high sensitivity and selectivity, enabling both the identification and precise quantification of the compound in complex mixtures.

Liquid chromatography-mass spectrometry (LC-MS) is a preferred method for analyzing non-volatile and polar compounds like amino acids. mpg.de The separation of the analyte from the sample matrix is achieved through liquid chromatography, after which it is ionized and detected by the mass spectrometer. Various LC modes can be employed, with hydrophilic interaction liquid chromatography (HILIC) being particularly effective for retaining and separating highly polar compounds such as this compound. nih.govnih.gov

In quantitative metabolomics studies, the use of an internal standard (IS) is crucial to correct for variations in sample preparation, injection volume, and matrix effects that can affect the ionization efficiency of the analyte. youtube.comisolife.nl An ideal internal standard should mimic the chemical and physical properties of the analyte but be clearly distinguishable by the mass spectrometer. youtube.com

This compound is well-suited for use as an internal standard in targeted and untargeted metabolomics analyses of other amino acids for several key reasons. As a non-proteinogenic amino acid, it is not naturally present in most biological systems, thus avoiding interference from endogenous counterparts. nih.gov Its structural similarity to other dicarboxylic amino acids ensures that it behaves comparably during extraction and chromatographic separation. When using isotopically labeled internal standards is not feasible, non-endogenous compounds like this compound provide a reliable alternative for achieving accurate and precise quantification. researchgate.net The selection of an appropriate internal standard, such as this compound, significantly improves the accuracy and precision of quantitative assays. youtube.com

Table 1: Properties of this compound Relevant to its Use as an Internal Standard

PropertyRelevance to Use as an Internal Standard
Non-proteinogenic Nature Not typically found in biological samples, preventing interference with endogenous analytes. nih.gov
Structural Similarity Behaves similarly to other dicarboxylic amino acids during sample preparation and chromatography.
Chemical Properties Its polarity and ionization characteristics are representative of a class of metabolites.
Mass-to-Charge Ratio Unique m/z allows for clear differentiation from other analytes in the mass spectrometer.

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for metabolomic profiling. springernature.com However, due to the low volatility of amino acids, a chemical derivatization step is mandatory to convert them into more volatile and thermally stable compounds suitable for GC analysis. dss.go.thresearchgate.netmdpi.com A common derivatization method is silylation, where active hydrogens in the amino and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. dss.go.th

The analysis of this compound by GC-MS would involve a two-step derivatization process, often with an initial esterification of the carboxyl groups followed by silylation of the amino group. mdpi.com Following derivatization, the compound can be separated on a GC column and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification. Public databases contain predicted GC-MS spectral data for derivatized forms of this compound, which can aid in its identification in experimental samples. nih.govcontaminantdb.ca

Table 2: Predicted GC-MS Data for this compound (2TMS derivative)

ParameterValueReference
Instrument Type GC-EI-TOF nih.gov
Ionization Mode Positive nih.gov
Top 5 Peaks (m/z) 274.0, 100.0, 147.0, 118.0, 184.0 nih.gov
SPLASH Identifier splash10-0g4i-0930000000-519bd6a715e9e75c1f8d nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Capillary Electrophoresis Coupled Techniques

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. When coupled with mass spectrometry, it becomes a powerful tool for the analysis of polar and charged metabolites.

CE-MS is exceptionally well-suited for the analysis of polar and charged compounds like amino acids, offering high separation efficiency and requiring minimal sample volume. creative-proteomics.com For the analysis of this compound, which possesses two carboxylic acid groups and one amino group, its charge state can be manipulated by adjusting the pH of the background electrolyte (BGE). nih.gov In acidic conditions, the amino group is protonated, and the molecule carries a net positive charge, allowing for its separation along with other cationic species. nih.govspringernature.com Conversely, in a basic BGE, the carboxylic acid groups are deprotonated, resulting in a net negative charge and enabling separation with anionic metabolites. wiley.com This flexibility allows for the development of methods for the simultaneous analysis of various classes of polar metabolites, including dicarboxylic amino acids. acs.orgacs.org

Table 3: General CE-MS Parameters for Amino Acid Analysis

ParameterTypical ConditionsRationale
Capillary Uncoated fused-silicaProvides a surface with a consistent electroosmotic flow (EOF). acs.org
Background Electrolyte Acidic (e.g., Formic Acid) or BasicControls the charge of the analytes and the direction of the EOF. wiley.comacs.org
Separation Voltage 20-30 kVDrives the electrophoretic separation. nih.gov
Ionization Mode (MS) Positive or Negative Electrospray Ionization (ESI)Selected based on the charge state of the analyte in the chosen BGE. acs.org

Microchip capillary electrophoresis (MCE) miniaturizes the principles of conventional CE onto a small glass or polymer chip. diva-portal.org This technology offers significant advantages, including drastically reduced analysis times (often to seconds), lower consumption of samples and reagents, and the potential for integration into portable analytical systems. diva-portal.orgnih.gov MCE has been successfully applied to the rapid separation and detection of various amino acids. nih.govnih.gov

For the trace analysis of this compound, MCE coupled with a sensitive detector, such as a mass spectrometer or an electrochemical detector, would be a promising approach. The high separation efficiency of MCE allows for the resolution of the target analyte from a complex matrix, while sensitive detection methods enable its quantification at low concentrations. nih.gov The development of MCE methods often involves optimizing parameters such as the composition of the background electrolyte, injection and separation voltages, and the geometry of the microchannels to achieve the desired separation and detection limits. nih.gov

Table 4: Comparison of Conventional CE and MCE for Amino Acid Analysis

FeatureConventional Capillary Electrophoresis (CE)Microchip Capillary Electrophoresis (MCE)
Analysis Time MinutesSeconds to a few minutes diva-portal.org
Sample/Reagent Volume MicrolitersNanoliters to picoliters diva-portal.orgnih.gov
Throughput LowerHigher, potential for parallel analysis diva-portal.org
Portability Limited, benchtop instrumentsHigh, potential for portable devices acs.org
Separation Efficiency HighGenerally high, can be comparable to conventional CE nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For this compound, NMR studies, particularly ¹H and ¹³C NMR, are fundamental for confirming its chemical structure and understanding the behavior of its functional groups.

The structural elucidation of this compound is heavily reliant on the interpretation of its NMR spectra. The data obtained from these analyses, such as chemical shifts and coupling constants, allow for the precise assignment of each hydrogen and carbon atom in the molecule's backbone and side chain.

Detailed Research Findings

Predicted ¹H and ¹³C NMR spectral data for this compound provides valuable insights into its molecular structure. This data, typically predicted for a solution in deuterium (B1214612) oxide (D₂O), which is a common solvent for NMR analysis of polar molecules like amino acids, reveals the expected chemical shifts for each nucleus.

¹H NMR Spectroscopy:

In the proton NMR spectrum of this compound, distinct signals are observed for the protons attached to the carbon backbone. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the alpha-proton (Hα), being adjacent to both the amino group and a carboxyl group, will resonate at a different frequency compared to the protons on the aliphatic chain.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides complementary information. Each carbon atom in this compound gives a distinct signal, with the chemical shifts of the carbonyl carbons of the two carboxylic acid groups being significantly different from those of the aliphatic carbons in the chain. These shifts are indicative of the carbon atom's hybridization and the nature of the atoms attached to it.

The predicted spectral data serves as a foundational reference for the experimental analysis of this compound and its derivatives.

Data Tables

The following tables present the predicted ¹H and ¹³C NMR chemical shift data for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

AtomChemical Shift (ppm)
Hα (C2-H)3.82
C3-H₂1.91
C4-H₂1.55
C5-H₂1.69
C6-H₂2.29

Solvent: D₂O, Frequency: 100 MHz

Table 2: Predicted ¹³C NMR Spectral Data for this compound

AtomChemical Shift (ppm)
C1 (COOH)181.7
C255.7
C331.8
C425.0
C534.6
C639.4
C7 (COOH)184.2

Solvent: D₂O, Frequency: 100 MHz

No Verifiable Research Found for Specified Biological Roles of this compound

Despite a comprehensive search for scientific literature, no specific research findings could be located to substantiate the roles of this compound within the detailed biological and physiological contexts provided. Searches for the compound, including its synonym L-2-aminopimelic acid, did not yield verifiable information regarding its function in cellular signaling, neurotransmitter modulation, protein homeostasis, or as a metabolic biomarker in disease models.

The requested article structure centered on specific, advanced topics, including the compound's purported antagonism at glutamate (B1630785) receptors, its influence on amino acid balance in neurological settings, interactions with protein homeostasis, and its association with metabolic dysregulation. However, the available data in the public domain does not appear to contain research that would support a detailed discussion of these points.

The compound is referenced in several patents and chemical databases, but these sources lack the in-depth experimental data necessary to describe its biological and physiological significance as outlined. The scientific literature that does mention L-2-aminopimelic acid is primarily focused on its presence in certain bacteria or its effects in plant biology, which fall outside the scope of the requested human-centric neurological and metabolic discussion.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline, as the foundational research for these specific topics concerning this compound is not available in the searched sources.

Biological and Physiological Significance Beyond Basic Identification

Metabolomic Biomarker Discovery Research

Detection in Biofluids for Research Applications

The ability to detect and quantify L-2-aminoheptanedioic acid in various biological fluids is a critical aspect of its study. Although comprehensive data on its presence in common biofluids is not widely available, its identification in organisms like Indigofera hirsuta and Indigofera schimperi highlights its natural occurrence. nih.gov The development of sensitive analytical techniques is paramount for elucidating its metabolic pathways and potential roles in different biological systems. Understanding its distribution in biofluids could open avenues for its use as a biomarker in specific research contexts.

Influence of Environmental Factors on Metabolic Profiles

The metabolism of amino acids and other secondary metabolites in organisms is often intricately linked to environmental conditions. nih.govnih.gov Factors such as light intensity, temperature, and nutrient availability can significantly alter the metabolic profile of an organism, potentially affecting the biosynthesis and concentration of compounds like this compound. nih.govnih.gov For instance, studies on various plants have demonstrated that changes in light exposure can dramatically impact the levels of phenolic compounds and other secondary metabolites. nih.gov While direct research on the environmental influence on this compound is specific, the general principles of metabolic plasticity in response to external stimuli suggest that its production in bacteria could be similarly affected. nih.gov

Role in Antimicrobial Research Strategies

The unique structural features of this compound have positioned it as a valuable molecule in the quest for new antimicrobial agents. Its involvement in essential bacterial processes makes it a promising target for therapeutic intervention.

Inhibition of Bacterial Biosynthetic Pathways

A key strategy in antimicrobial research is the targeting of essential bacterial biosynthetic pathways that are absent in humans. This compound has shown potential in this area, particularly in the inhibition of diaminopimelic acid (DAP) biosynthesis. glpbio.com The DAP pathway is crucial for the synthesis of lysine (B10760008) and the formation of peptidoglycan in the cell walls of most bacteria. Peptides incorporating 2-aminoheptanedioic acid have been demonstrated to effectively inhibit this pathway, highlighting its potential as a lead structure for the development of novel antibiotics. glpbio.com The enzymes involved in the biosynthesis of branched-chain amino acids, which share some mechanistic similarities, have also been identified as viable targets for antibacterial drug development. nih.gov

Design of Antimicrobial Peptides and Analogs

Antimicrobial peptides (AMPs) represent a promising class of antibiotics with broad-spectrum activity. nih.govmdpi.com The design of novel AMPs and their analogs often involves the incorporation of non-proteinogenic amino acids to enhance their efficacy, stability, and target specificity. The unique properties of this compound, such as its dicarboxylic nature, can be exploited in the rational design of new antimicrobial peptides. nih.gov By modifying the peptide backbone with such unusual amino acids, researchers can create analogs with improved pharmacokinetic properties and enhanced antimicrobial activity against a range of pathogens. nih.govnih.gov This approach offers a powerful tool to combat the growing threat of antibiotic resistance. nih.govmdpi.com

Advanced Research Directions and Theoretical Frameworks

Computational Modeling and Molecular Dynamics Simulations

Computational approaches are becoming indispensable tools in modern chemical and biological research, offering insights into molecular interactions and dynamics at an atomic level. youtube.com For L-2-aminoheptanedioic acid, these methods provide a powerful lens through which to examine its behavior and interactions with biological systems.

Ligand-Protein Interaction Modeling

Understanding how this compound interacts with proteins is crucial to elucidating its biological functions. Ligand-protein interaction modeling, often a key component of drug discovery and design, employs computational techniques to predict and analyze the binding of a ligand to a protein's active site. mdpi.comnih.gov These models can reveal important details about the binding affinity, specificity, and the conformational changes that occur upon binding. researchgate.net

Three primary models describe protein-ligand binding mechanisms: the "lock-and-key," "induced fit," and "conformational selection" models. mdpi.com The lock-and-key model presupposes rigid structures for both the ligand and protein, while the induced-fit model allows for conformational changes in the protein upon ligand binding. mdpi.com The conformational selection model posits that a protein exists in an ensemble of conformations, and the ligand selectively binds to a compatible one. mdpi.com

Computational tools such as molecular docking and free-energy perturbation calculations are used to simulate these interactions. arxiv.org For instance, the Protein Data Bank (PDB) contains entries showing this compound (under the ligand code NPI) bound to several proteins, providing a structural basis for more detailed computational studies. nih.govdrugbank.com These structures can be used as starting points for molecular dynamics simulations to explore the dynamic nature of the interaction over time. researchgate.net

ParameterValueSource
PDB Ligand Code NPIPDBe nih.gov
Associated PDB Entries 1kgq, 2tdt, 3r5b, 5e3rDrugBank drugbank.com

Metabolic Flux Analysis

For example, MFA can be used to determine how the introduction of this compound or its derivatives affects central carbon metabolism or the biosynthesis of other essential molecules. nih.gov This involves creating a stoichiometric model of the relevant metabolic pathways and then using experimental data from isotope labeling experiments to calculate the fluxes through each reaction. researchgate.net Techniques such as 13C-MFA have been successfully applied to study the biosynthesis of storage lipids in developing plant embryos, demonstrating the potential of this approach to unravel complex metabolic networks. mdpi.com

Interdisciplinary Approaches in Chemical Biology

The study of this compound benefits greatly from interdisciplinary approaches that combine the principles and techniques of chemistry and biology. These approaches enable a more comprehensive understanding of the molecule's function in a biological context.

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. This approach is particularly valuable for the synthesis of complex molecules like this compound and its derivatives. Enzymes can be used to introduce specific functional groups or to resolve racemic mixtures, leading to the production of enantiomerically pure compounds. rsc.org

For instance, peptides containing 2-aminopimelic acid (a close analog of this compound) have been shown to inhibit diaminopimelic acid biosynthesis in bacteria. glpbio.com The synthesis of these peptides can be facilitated by enzymes. Furthermore, research into the chemoenzymatic synthesis of functionalized N-acetyl muramic acids has demonstrated the permissiveness of certain bacterial enzymes to modifications on the sugar donor, a principle that could be extended to the synthesis of this compound-containing compounds. nih.gov The use of noncanonical amino acids in biocatalysis is an expanding field, offering new avenues for creating novel enzymes and bioactive molecules. nih.gov

Omics Technologies Integration (e.g., Metabolomics, Proteomics)

Omics technologies, such as metabolomics and proteomics, provide a global view of the molecular components of a biological system. frontiersin.org Integrating these technologies can offer a systems-level understanding of the effects of this compound.

Proteomics , the large-scale study of proteins, can identify proteins that interact with this compound or whose expression levels change in its presence. This can provide clues about its mechanism of action and biological targets. The integration of multi-omics data allows for a more holistic understanding of a molecule's biological role, moving from a reductionist to a systems-level perspective. nih.gov For example, studies on L-2-aminopimelic acid, a structural analog, have shown that its peptide derivatives can be taken up by bacteria and inhibit diaminopimelic acid production, an essential component of the bacterial cell wall. ebi.ac.uk

Future Perspectives in Fundamental Research on this compound

The fundamental research on this compound is poised for significant advancements, driven by emerging technologies and a deeper understanding of its chemical and biological properties. Future research will likely focus on several key areas.

A primary area of future investigation will be the continued exploration of its biological roles. While it is known to be a component of some bacterial cell walls, its full spectrum of biological activities remains to be uncovered. nih.gov Investigating its potential as a signaling molecule, a metabolic intermediate in novel pathways, or its involvement in host-microbe interactions could yield significant discoveries.

Further development of sophisticated computational models will be crucial. More accurate predictions of ligand-protein interactions and the use of molecular dynamics simulations will provide a more dynamic and realistic picture of how this compound interacts with its biological targets. nih.govarxiv.orgyoutube.com These in silico studies can guide experimental work, making research more efficient and targeted.

The application of advanced analytical techniques will also be paramount. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will enable more sensitive and precise detection and quantification of this compound and its metabolites in complex biological samples. This will be essential for detailed metabolic flux analysis and for understanding its pharmacokinetics and metabolism.

Finally, the continued integration of various omics technologies will provide a more complete picture of the systemic effects of this compound. By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct comprehensive models of the biological pathways and networks influenced by this compound. This systems-level understanding will be critical for unlocking the full potential of this compound in various scientific and therapeutic applications.

Q & A

Q. What experimental parameters are critical for optimizing the solid-phase synthesis of L-2-aminoheptanedioic acid?

Answer: Solid-phase synthesis requires meticulous control of:

  • Coupling agents : Use of HBTU or HATU for efficient amide bond formation, with monitoring via Kaiser test for unreacted amines .
  • Protection/deprotection : Boc or Fmoc groups for α-amine protection, with TFA cleavage for final deprotection .
  • Resin selection : Polystyrene-based resins for carboxylate anchoring, validated by FTIR to track loading efficiency .
  • Purity validation : Post-synthesis HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and mass spectrometry (ESI-MS) to confirm molecular weight (C₇H₁₃NO₆, theoretical 207.18 g/mol) .

Q. How can researchers characterize the stereochemical purity of this compound?

Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column with 10 mM CuSO₄ in MeOH/H₂O (85:15) to resolve enantiomers; retention time comparisons against D-isomer standards .
  • Optical rotation : Measure [α]D²⁵ (e.g., +12.5° for L-form in 1 M HCl) using a polarimeter, referencing literature values .
  • X-ray crystallography : Co-crystallize with a chiral auxiliary (e.g., L-proline) to confirm absolute configuration via Patterson maps .

Q. What protocols ensure stability of this compound in aqueous buffers during enzymatic assays?

Answer:

  • pH control : Maintain pH 7.4–8.0 (Tris-HCl or HEPES buffers) to prevent racemization; avoid prolonged exposure to acidic conditions (pH < 5) .
  • Temperature : Store solutions at 4°C for short-term use; lyophilize for long-term storage under inert gas (argon) .
  • Additives : Include 0.1% EDTA to chelate metal ions that catalyze degradation, validated by stability-indicating UPLC .

Advanced Research Questions

Q. How can conflicting NMR data on this compound’s carboxylate proton environments be resolved?

Answer:

  • Solvent selection : Use deuterated DMSO-d₆ to enhance proton exchange resolution; compare with D₂O spectra to identify exchangeable protons .
  • 2D NMR : Perform COSY and HSQC to assign δ 2.35–2.55 ppm (CH₂ adjacent to carboxylates) and δ 3.80 ppm (α-proton) .
  • Variable temperature NMR : Analyze line broadening at 25–60°C to detect dynamic processes (e.g., rotameric equilibria) affecting peak splitting .

Q. What computational strategies predict this compound’s interaction with glutamate dehydrogenase?

Answer:

  • Molecular docking : Use AutoDock Vina with the enzyme’s crystal structure (PDB: 1L1F) to identify binding pockets near the NAD⁺ cofactor .
  • MD simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess stability of hydrogen bonds (e.g., Arg443 with α-carboxylate) .
  • Free energy calculations : Apply MM-PBSA to quantify binding affinity (ΔG), comparing mutant (K448A) and wild-type enzymes to validate residue roles .

Q. How should researchers design studies to resolve discrepancies in reported metabolic flux data for this compound?

Answer:

  • Isotopic tracing : Use ¹³C-labeled compound in hepatocyte cultures; track incorporation into TCA cycle intermediates via LC-MS/MS .
  • Kinetic modeling : Develop a compartmental model (e.g., COPASI) to compare uptake rates under hypoxia vs. normoxia, accounting for membrane transporter saturation .
  • Inter-lab validation : Share standardized protocols (e.g., cell lines, media composition) through consortia like Metabolomics Quality Assurance Consortium .

Methodological Best Practices

  • Safety : Use nitrile gloves and fume hoods during synthesis; monitor for skin sensitization (GHS H317) .
  • Data reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw NMR/HPLC files via repositories like Zenodo .
  • Collaborative design : Define milestones (e.g., synthesis → characterization → assays) and distribute tasks using platforms like LabArchives for real-time data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.